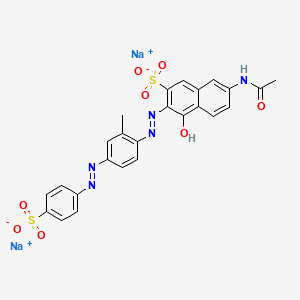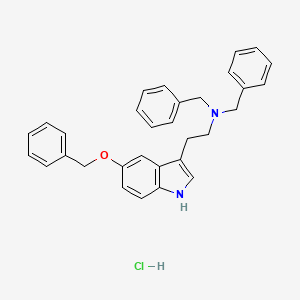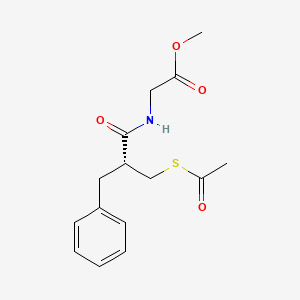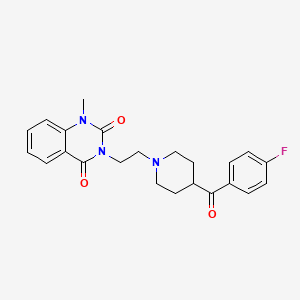
N-Methylketanserin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylketanserin is a chemical compound with the molecular formula C23H24FN3O3. It is a derivative of ketanserin, a selective 5-hydroxytryptamine (5-HT2) antagonist. This compound is primarily used in scientific research to study the serotonergic system, particularly the 5-HT2 receptor family .
Méthodes De Préparation
The synthesis of N-Methylketanserin involves several steps. One common method includes the condensation reaction of 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione with 4-(4-fluorobenzoyl)piperidine hydrochloride . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the reaction. Industrial production methods may involve optimization of these steps to achieve higher yields and purity .
Analyse Des Réactions Chimiques
N-Methylketanserin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-Methylketanserin is widely used in scientific research to study the serotonergic system. It is used as a radioligand for serotonin 5-HT2 receptors in receptor binding assays and autoradiography . This radio-labeling has enabled the study of serotonin 5-HT2A receptor distribution in the human brain. Additionally, this compound has applications in studying the effects of serotonin on cardiovascular regulation and other physiological processes .
Mécanisme D'action
N-Methylketanserin exerts its effects by selectively antagonizing the 5-HT2A receptor. This receptor is involved in various physiological processes, including the regulation of mood, cognition, and cardiovascular function. By blocking the 5-HT2A receptor, this compound can modulate these processes and provide insights into the role of serotonin in different physiological and pathological conditions .
Comparaison Avec Des Composés Similaires
N-Methylketanserin is similar to other 5-HT2A receptor antagonists, such as ketanserin and ritanserin. it is unique in its specific binding affinity and selectivity for the 5-HT2A receptor. This makes it a valuable tool in research for studying the serotonergic system and its role in various physiological processes . Other similar compounds include mianserin and cyproheptadine, which also target the 5-HT2A receptor but have different pharmacological profiles .
Propriétés
Numéro CAS |
76315-77-0 |
|---|---|
Formule moléculaire |
C23H24FN3O3 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H24FN3O3/c1-25-20-5-3-2-4-19(20)22(29)27(23(25)30)15-14-26-12-10-17(11-13-26)21(28)16-6-8-18(24)9-7-16/h2-9,17H,10-15H2,1H3 |
Clé InChI |
RXXNWPMGUQHBNZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)


![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
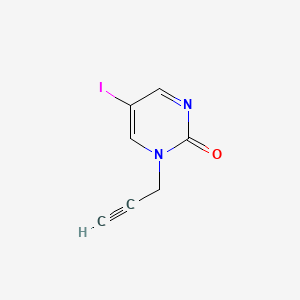
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)


